N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-16-8-9-20(13-17(16)2)23(27)24-15-22(25(3)4)19-10-11-21-18(14-19)7-6-12-26(21)5/h8-11,13-14,22H,6-7,12,15H2,1-5H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRLJLWYYRQKRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the combination of its substituents. Key comparisons include:
2.1.1 Tetrahydroquinoline Derivatives ()
- Compound 25: 6-Amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one Differences: A fluorine atom at the 8-position and a ketone group in the dihydroquinolinone core.
- Compound 26: N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Differences: Thiophene carboximidamide substituent instead of 3,4-dimethylbenzamide. Impact: The thiophene group introduces sulfur-based interactions, possibly altering selectivity or metabolic stability .
2.1.2 Quinoline-Based Analogues ()
- N-(2-(Dimethylamino)ethyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)quinolin-5-amine Differences: Pyrazole substituent and absence of benzamide. Impact: The pyrazole moiety may enhance binding to kinase targets, while the lack of an amide reduces hydrogen-bonding capacity .
2.1.3 Benzamide Derivatives ()
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Differences: Hydroxy-dimethylethyl group instead of tetrahydroquinoline. Impact: The N,O-bidentate directing group enables metal-catalyzed C–H functionalization, suggesting divergent synthetic applications .
- Compound 19e (): Features a tetrahydroacridine core and ethoxyphenylacetamido group.
Physicochemical and Pharmacokinetic Properties
- Basicity: The dimethylaminoethyl group (pKa ~8.5) offers moderate basicity, balancing solubility and blood-brain barrier penetration. Diethylamino analogs (e.g., compound 27 in ) may exhibit lower solubility due to increased hydrophobicity .
- Metabolic Stability : Thiophene (compound 26) and pyrazole () substituents could alter cytochrome P450 interactions compared to the target’s methyl groups .
Data Table: Key Structural and Functional Comparisons
Q & A
Basic: What are the key synthetic routes for preparing N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4-dimethylbenzamide?
The synthesis typically involves multi-step reactions, including:
- Catalytic hydrogenation : Reduction of nitro intermediates using Pd/C and H₂ (e.g., conversion of nitro groups to amines, as described in for analogous tetrahydroquinoline derivatives) .
- Amide coupling : Reaction of activated carboxylic acids (e.g., 3,4-dimethylbenzoyl chloride) with amine intermediates under mild conditions (e.g., dichloromethane, room temperature) .
- Purification : Column chromatography (e.g., Biotage flash systems) or recrystallization to achieve >95% purity .
Methodological Note : Optimize reaction times and solvent systems (e.g., ethanol for hydrogenation) to minimize side products. Monitor progress via TLC or HPLC .
Basic: How is the molecular structure of this compound characterized in academic research?
Key analytical techniques include:
- NMR spectroscopy : To confirm substituent positions (e.g., dimethylamino protons at δ 2.1–2.3 ppm, tetrahydroquinoline ring protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion matching C₂₃H₃₂N₃O) .
- X-ray crystallography : For absolute stereochemistry determination, though limited by crystal formation challenges .
Methodological Note : Use deuterated solvents (e.g., CDCl₃) for NMR and cross-validate with computational modeling (e.g., PubChem data in ) .
Basic: What preliminary biological activities have been reported for this compound?
Early studies suggest:
- Enzyme inhibition : Potential interaction with neuronal nitric oxide synthase (nNOS), based on structural analogs in and .
- Anti-inflammatory activity : Inhibition of COX-2 or cytokine pathways, inferred from similar tetrahydroquinoline derivatives .
- Cellular toxicity screening : IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
Methodological Note : Prioritize target-specific assays (e.g., ELISA for cytokine profiling) over broad phenotypic screens to reduce false positives .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency but may require rigorous drying .
- Temperature control : Low temperatures (0–5°C) during sensitive steps (e.g., nitro reduction) to prevent over-reduction .
- Catalyst loading : Adjust Pd/C ratios (e.g., 5–10 wt%) to balance reaction speed and byproduct formation .
Data Note : In , a 72.9% yield was achieved for a similar compound using ethanol and Pd/C under H₂ .
Advanced: How do structural modifications influence the compound’s biological activity?
Structure-activity relationship (SAR) strategies include:
- Substituent variation : Replacing 3,4-dimethylbenzamide with fluorinated or methoxy groups ( shows 4-fluorobenzamide analogs enhance bioavailability) .
- Tetrahydroquinoline core modifications : Introducing electron-withdrawing groups (e.g., -NO₂) to modulate enzyme binding, as seen in .
- Side-chain optimization : Adjusting dimethylamino groups to diethylamino or morpholino moieties to alter pharmacokinetics () .
Methodological Note : Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .
Advanced: What analytical methods resolve contradictions in reported biological data?
Address discrepancies via:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK-293 vs. RAW 264.7 macrophages) to confirm target specificity .
- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may explain variability .
- Orthogonal assays : Pair enzymatic assays (e.g., fluorescence-based) with SPR or ITC for binding affinity validation .
Case Study : reports anti-inflammatory activity in vitro but no in vivo efficacy; follow-up PK/PD studies could clarify bioavailability limitations .
Advanced: How can researchers ensure compound stability during long-term storage?
Best practices include:
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the amide bond .
- Temperature control : -20°C in amber vials to avoid photodegradation (critical for tetrahydroquinoline derivatives) .
- Purity monitoring : Periodic HPLC analysis (C18 columns, acetonitrile/water gradient) to detect degradation .
Data Note : highlights ethoxy-substituted analogs with improved stability over nitro derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
